N-(5-bromo-6-methylpyridin-2-yl)-2-methylbenzamide
Description
N-(5-bromo-6-methylpyridin-2-yl)-2-methylbenzamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5-position and a methyl group at the 6-position of the pyridine ring, along with a benzamide moiety
Properties
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O/c1-9-5-3-4-6-11(9)14(18)17-13-8-7-12(15)10(2)16-13/h3-8H,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYFOSCYHIIABG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC(=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-2-methylbenzamide can be achieved through several synthetic routes. One common method involves the palladium-catalyzed Suzuki cross-coupling reaction. In this method, 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids in the presence of a palladium catalyst to form the desired pyridine derivative . The reaction typically takes place under mild conditions, with moderate to good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-6-methylpyridin-2-yl)-2-methylbenzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like sodium borohydride (NaBH₄) are used under controlled conditions.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate (K₂CO₃), are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
N-(5-bromo-6-methylpyridin-2-yl)-2-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials, such as liquid crystals and polymers, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-(5-bromo-6-methylpyridin-2-yl)-2-methylbenzamide can be compared with other similar compounds, such as:
2-Bromo-6-methylpyridine: A simpler pyridine derivative with similar structural features but lacking the benzamide moiety.
4-(5-Bromo-6-methylpyridin-2-yl)morpholine: A compound with a morpholine ring instead of the benzamide group, offering different chemical and biological properties.
Biological Activity
N-(5-bromo-6-methylpyridin-2-yl)-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H15BrN2O, with a molecular weight of approximately 305.20 g/mol. The compound features a bromine atom at the 5-position and a methyl group at the 6-position of the pyridine ring, along with a benzamide moiety. This unique structure contributes to its reactivity and potential applications in various fields.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity, making it a candidate for developing new antibacterial agents. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting its potential utility in treating infections.
2. Anticancer Activity
The compound has shown promising results in anticancer assays. It appears to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of specific signaling pathways that are crucial for cancer cell survival and proliferation.
3. Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. It may exert its effects by inhibiting pro-inflammatory cytokines and mediating pathways associated with inflammation, such as the NF-kB signaling pathway.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound can bind to enzymes, modulating their activity and leading to various biological effects.
- Receptor Interaction: It may also interact with cellular receptors, influencing cellular signaling pathways that regulate inflammation and cancer progression.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Antimicrobial Activity: A recent study reported that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL.
- Anticancer Assay Results: In vitro assays demonstrated that the compound reduced cell viability in MCF-7 breast cancer cells by approximately 50% at a concentration of 15 µM after 48 hours.
- Inflammatory Response Modulation: Another study indicated that treatment with this compound significantly decreased levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
